3-(3-Methylthiophen-2-YL)benzoic acid chemical properties
3-(3-Methylthiophen-2-YL)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(3-Methylthiophen-2-YL)benzoic Acid
Foreword
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 3-(3-Methylthiophen-2-YL)benzoic acid. As this molecule is not extensively documented in current scientific literature, this guide has been constructed by a senior application scientist, leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds. The information herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a robust theoretical framework to guide future experimental work.
Molecular Structure and Significance
3-(3-Methylthiophen-2-YL)benzoic acid is a biaryl carboxylic acid featuring a benzoic acid moiety linked to a 3-methylthiophene ring at the 2-position. The constituent parts of this molecule are significant scaffolds in medicinal chemistry. Thiophene and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The benzoic acid group provides a handle for modifying solubility and for forming various derivatives such as esters and amides, which can modulate the pharmacokinetic properties of a drug candidate. The covalent linkage of these two rings creates a semi-rigid structure that can be explored for its interaction with biological targets.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to 3-(3-Methylthiophen-2-YL)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.[5] In this proposed synthesis, 3-bromobenzoic acid is coupled with (3-methylthiophen-2-yl)boronic acid.
Reaction Principle
The catalytic cycle involves three primary steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzoic acid.[6]
-
Transmetalation : The 3-methyl-2-thienyl group is transferred from the boronic acid to the palladium complex.[4]
-
Reductive Elimination : The desired product, 3-(3-Methylthiophen-2-YL)benzoic acid, is formed, and the Pd(0) catalyst is regenerated.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 3-(3-Methylthiophen-2-YL)benzoic acid
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromobenzoic acid
-
(3-Methylthiophen-2-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[7]
-
Toluene and Water (or Dioxane/Water)[7]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask, add 3-bromobenzoic acid (1.0 eq), (3-methylthiophen-2-yl)boronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
-
Addition of Base and Solvents : Add K₂CO₃ (2.0-3.0 eq) to the flask. Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition : Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction : Heat the mixture to 80-100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Separate the layers. Acidify the aqueous layer with 1M HCl to a pH of ~2, which should precipitate the product.
-
Purification : Collect the solid product by vacuum filtration. If necessary, wash with cold water and diethyl ether. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography.
Caption: Experimental workflow for the synthesis.
Physicochemical and Spectroscopic Properties (Predicted)
The following properties are predicted based on the molecular structure and data from analogous compounds.
Physicochemical Data
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₂H₁₀O₂S | Based on atomic composition. |
| Molecular Weight | 218.27 g/mol | Calculated from the molecular formula. |
| Physical State | Off-white to pale yellow solid | Typical for biaryl carboxylic acids. |
| Melting Point | 150 - 180 °C (range) | Biaryl systems tend to have higher melting points due to crystal packing. The exact value is difficult to predict. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Acetone). Sparingly soluble in nonpolar solvents. Soluble in aqueous base. | The carboxylic acid group imparts polarity and allows for salt formation in basic solutions. |
| pKa | ~4.0 - 4.5 | Similar to benzoic acid (pKa ~4.2). The thienyl group may have a slight electron-donating or -withdrawing effect depending on its conformation, but a large deviation is not expected.[8] |
Predicted Spectroscopic Data
¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-COOH | ~13.0 | br s | - | 1H |
| H-2' (Benzoic) | ~8.1 | s | - | 1H |
| H-4' (Benzoic) | ~7.9 | d | J ≈ 7.8 | 1H |
| H-6' (Benzoic) | ~7.8 | d | J ≈ 7.8 | 1H |
| H-5' (Benzoic) | ~7.5 | t | J ≈ 7.8 | 1H |
| H-5 (Thiophene) | ~7.3 | d | J ≈ 5.0 | 1H |
| H-4 (Thiophene) | ~7.0 | d | J ≈ 5.0 | 1H |
| H-CH₃ (Thiophene) | ~2.2 | s | - | 3H |
Justification: The chemical shifts for the benzoic acid protons are estimated from data for 3-substituted benzoic acids.[9] The protons on the thiophene ring are estimated based on data for 3-methylthiophene, with adjustments for the aryl substituent.[10][11] The carboxylic acid proton is expected to be highly deshielded and broad.
¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Carboxylic) | ~167 |
| C-2 (Thiophene) | ~140 |
| C-3 (Thiophene) | ~138 |
| C-1' (Benzoic) | ~132 |
| C-3' (Benzoic) | ~131 |
| C-5 (Thiophene) | ~130 |
| C-6' (Benzoic) | ~129 |
| C-5' (Benzoic) | ~128 |
| C-4 (Thiophene) | ~126 |
| C-2' (Benzoic) | ~125 |
| C-4' (Benzoic) | ~124 |
| -CH₃ (Thiophene) | ~15 |
Justification: The carboxylic carbon is expected around 167 ppm.[12] Aromatic carbons will appear in the 120-140 ppm range. The carbons directly attached to the other ring or the methyl group will be shifted accordingly based on known substituent effects.[11][12]
IR Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid dimer) | Strong, very broad |
| ~3100 | C-H stretch (aromatic) | Medium |
| ~2950 | C-H stretch (methyl) | Medium-Weak |
| 1720-1680 | C=O stretch (carboxylic acid) | Strong, sharp |
| 1600, 1450 | C=C stretch (aromatic rings) | Medium-Strong |
| ~1300 | C-O stretch / O-H bend | Medium |
| ~850-700 | C-H out-of-plane bend | Strong |
| ~700 | C-S stretch | Weak-Medium |
Justification: The spectrum will be dominated by the very broad O-H stretch and the strong C=O stretch of the hydrogen-bonded carboxylic acid dimer.[13] Aromatic C-H and C=C stretches will also be prominent. The C-S stretch in thiophenes can be observed in the fingerprint region.[14][15]
Mass Spectrometry (Electron Ionization - EI)
-
Molecular Ion (M⁺) : m/z = 218. This peak should be observable.
-
Major Fragments :
-
m/z = 201 ([M-OH]⁺): Loss of the hydroxyl radical.
-
m/z = 173 ([M-COOH]⁺): Loss of the carboxyl group via decarboxylation.
-
m/z = 105 ([C₆H₅CO]⁺): A common fragment for benzoic acid derivatives, though less likely here due to the biaryl structure.[16]
-
Fragments corresponding to the individual rings may also be observed.
-
Justification: The fragmentation of benzoic acid derivatives often involves the loss of the hydroxyl or the entire carboxyl group.[16][17][18] The stability of the biaryl system may influence the fragmentation pathways.
Chemical Reactivity
The reactivity of 3-(3-Methylthiophen-2-YL)benzoic acid is governed by its three main components: the carboxylic acid group, the benzoic acid ring, and the 3-methylthiophene ring.
Acidity and Carboxylic Acid Reactions
The carboxylic acid group is the most reactive site for many reactions. It will readily deprotonate in the presence of a base to form a carboxylate salt. It can undergo standard transformations such as:
-
Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acyl chloride.
-
Amide Formation : Conversion to an acyl chloride (e.g., with SOCl₂) followed by reaction with an amine.
Electrophilic Aromatic Substitution (EAS)
Both aromatic rings can undergo electrophilic aromatic substitution, but their reactivity and the position of substitution will be influenced by the existing substituents.[19]
-
On the Benzoic Acid Ring : The carboxylic acid group is a deactivating, meta-directing group. The 3-methyl-2-thienyl group is likely an activating, ortho, para-directing group. The positions ortho and para to the thienyl group (positions 2' and 4') and meta to the carboxyl group (position 5') are the most likely sites for substitution. The interplay between these directing effects will determine the final product distribution.
-
On the Thiophene Ring : The thiophene ring is generally more reactive towards EAS than benzene.[20] The methyl group is activating and directs to the ortho and para positions (C2 and C4). The benzoic acid substituent at C2 is deactivating. The most likely position for electrophilic attack on the thiophene ring is C5, which is ortho to the activating methyl group and not sterically hindered by the benzoic acid ring.[21]
Caption: Conceptual map of reactive sites.
Potential Applications
Given the prevalence of thiophene and benzoic acid moieties in pharmaceuticals, 3-(3-Methylthiophen-2-YL)benzoic acid represents a promising scaffold for drug discovery.
-
Medicinal Chemistry : Thiophene-containing compounds have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][22][23] This molecule could serve as a starting point for developing novel therapeutic agents. For example, it could be evaluated as an inhibitor of enzymes like cyclooxygenase (COX) or as a ligand for various receptors.[22]
-
Materials Science : Thiophene-based molecules are fundamental building blocks for conductive polymers and organic electronic materials.[24][25] The carboxylic acid group provides a site for polymerization or for anchoring the molecule to surfaces, making it a candidate for applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics.
Conclusion
While direct experimental data for 3-(3-Methylthiophen-2-YL)benzoic acid is scarce, a comprehensive profile can be constructed based on established chemical principles. The proposed Suzuki-Miyaura synthesis offers a viable route to this molecule. The predicted spectroscopic data provides a benchmark for its characterization, and the analysis of its reactivity highlights pathways for further derivatization. The structural motifs present in this compound suggest significant potential for applications in both medicinal chemistry and materials science, warranting further investigation into its synthesis and properties.
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